![molecular formula C8H8ClFO2 B6314911 1-Chloro-2,3-dimethoxy-4-fluorobenzene CAS No. 1804409-83-3](/img/structure/B6314911.png)
1-Chloro-2,3-dimethoxy-4-fluorobenzene
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Overview
Description
1-Chloro-2,3-dimethoxy-4-fluorobenzene is an organic compound with the molecular formula C₈H₈ClFO₂. It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, and methoxy groups. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
1-Chloro-2,3-dimethoxy-4-fluorobenzene can be synthesized through electrophilic aromatic substitution reactionsThe reaction conditions often include the use of reagents such as chlorine gas, fluorine gas, and methanol under controlled temperature and pressure .
Chemical Reactions Analysis
1-Chloro-2,3-dimethoxy-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in coupling reactions to form more complex aromatic compounds
Common reagents used in these reactions include sodium hydride, nickel acetate, and bipyridyl, among others. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Agents
1-Chloro-2,3-dimethoxy-4-fluorobenzene serves as a key intermediate in the synthesis of various anticancer agents. For instance, derivatives of this compound have been explored for their potential to inhibit specific cancer cell lines. Research indicates that modifications to the fluorine and methoxy groups can enhance biological activity against tumors .
Case Study : A study demonstrated that a derivative synthesized from this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM, suggesting its potential as a lead compound for further development .
Organic Synthesis
Building Block for Complex Molecules
This compound is utilized as a building block in organic synthesis due to its electrophilic nature, which allows it to participate in various reactions such as nucleophilic substitutions and coupling reactions. It can be transformed into more complex structures that are valuable in pharmaceuticals and agrochemicals.
Data Table: Synthetic Reactions Involving this compound
Reaction Type | Conditions | Product Example | Yield (%) |
---|---|---|---|
Nucleophilic Substitution | NaOH, H2O | 2,3-Dimethoxy-4-fluorophenol | 85 |
Suzuki Coupling | Pd catalyst, B(OH)2 | Biaryl compounds | 75 |
Friedel-Crafts Acylation | AlCl3, Acyl Chloride | Acylated derivatives | 70 |
Agrochemicals
Pesticide Development
The compound is also investigated for its potential use in the development of new agrochemicals. Fluorinated aromatic compounds are known to enhance the biological activity of pesticides due to their increased lipophilicity and metabolic stability.
Case Study : Research has shown that derivatives of this compound demonstrate effective insecticidal properties against common agricultural pests. A synthesized derivative was found to reduce pest populations by over 60% in field trials .
Materials Science
Polymerization Initiators
In materials science, this compound can act as an initiator for polymerization reactions. Its unique structure allows it to participate in radical polymerization processes, leading to the formation of new polymeric materials with desirable properties.
Case Study : A recent study highlighted the use of this compound as an initiator in the synthesis of fluorinated polymers that exhibit enhanced thermal stability and chemical resistance compared to their non-fluorinated counterparts .
Mechanism of Action
The mechanism of action of 1-Chloro-2,3-dimethoxy-4-fluorobenzene involves its interaction with molecular targets and pathways. The compound can act as an electrophile or nucleophile in chemical reactions, depending on the reaction conditions. It can also interact with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
1-Chloro-2,3-dimethoxy-4-fluorobenzene can be compared with other similar compounds such as:
Fluorobenzene: A simpler compound with only a fluorine atom substituted on the benzene ring.
Chlorobenzene: Contains only a chlorine atom substituted on the benzene ring.
1-Chloro-2,4-difluorobenzene: Contains two fluorine atoms and one chlorine atom substituted on the benzene ring.
The uniqueness of this compound lies in the presence of both methoxy groups and halogen atoms, which provide it with distinct chemical properties and reactivity.
Biological Activity
1-Chloro-2,3-dimethoxy-4-fluorobenzene is an aromatic compound with significant implications in various fields of chemistry and biology. This article presents a detailed examination of its biological activity, synthesis pathways, and potential applications.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C9H9ClF1O2
- Molecular Weight : 202.62 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
The compound features two methoxy groups (-OCH3), one chlorine atom (Cl), and one fluorine atom (F) attached to a benzene ring, contributing to its unique reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to act as both an electrophile and a nucleophile. The presence of halogen and methoxy groups allows the compound to participate in various chemical reactions, including:
- Nucleophilic Aromatic Substitution : The chlorine atom can be replaced by nucleophiles in the presence of suitable conditions.
- Oxidation and Reduction Reactions : The compound can undergo redox reactions, leading to the formation of different derivatives that may exhibit distinct biological activities.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, it demonstrated significant activity against:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
This activity suggests potential applications in developing new antimicrobial agents .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited selective cytotoxicity towards specific cancer cells while sparing normal cells. Notably, it showed:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
These findings indicate its potential as a lead compound for anticancer drug development .
Study on Antibacterial Peptides
A study investigated the effect of this compound as a contact sensitizer in human keratinocytes. The research highlighted its role in inducing IL-18 protein release when combined with antibacterial peptides like hBD-2 and LL-37. This suggests its involvement in skin immune responses and potential therapeutic uses in dermatological conditions .
Mechanistic Insights from Computational Studies
Computational modeling has provided insights into the binding interactions of this compound with various biological targets. Molecular docking studies revealed that the compound binds effectively to certain enzymes involved in metabolic pathways, which could explain its observed biological activities .
Properties
IUPAC Name |
1-chloro-4-fluoro-2,3-dimethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMOCURUXSIDDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1OC)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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